Beta-Carotene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN FAT SOLVENTS

Soluble in acetone

Soluble in vegetable oils

For more Solubility (Complete) data for BETA-CAROTENE (7 total), please visit the HSDB record page.

0.6 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Provitamin A Activity

One of the most well-established functions of beta-carotene is its conversion to vitamin A in the human body. Beta-carotene acts as a provitamin A, meaning it can be cleaved into retinol, the active form of vitamin A, when needed. This conversion process is crucial for maintaining healthy vision, immune function, and cell differentiation. Studies investigate how dietary beta-carotene intake can influence vitamin A status, particularly in populations with limited access to dietary sources of vitamin A.

[^1] Beta-carotene - Linus Pauling Institute: [^2] Vitamin A - Office of Dietary Supplements: )[^3] Strategies to improve vitamin A nutrition: multidisciplinary approaches: )

Antioxidant Properties

[^4] Beta-Carotene and Other Carotenoids as Antioxidants: )[^5] Beta-Carotene and Cancer Prevention: Public Health Relevance: )[^6] Beta-Carotene Antioxidant Use During Radiation Therapy and Prostate Cancer Outcome in the Physicians' Health Study:

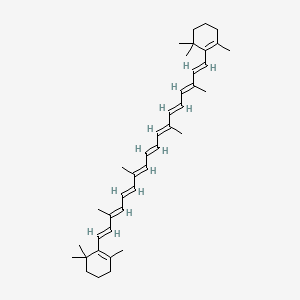

Beta-Carotene is a naturally occurring organic compound classified as a carotenoid, which is a type of pigment found in various plants and fruits. It is responsible for the orange color of carrots, sweet potatoes, and other yellow or orange vegetables. Beta-Carotene serves as a precursor to vitamin A, which is essential for various bodily functions including vision, immune response, and skin health. The molecular structure of beta-carotene consists of a long chain of alternating double bonds (conjugated system), which allows it to absorb light in the visible spectrum, reflecting its characteristic orange hue .

- Vitamin A Precursor: Beta-carotene is absorbed in the small intestine and then converted to retinol (vitamin A) in the liver as needed by the body []. Vitamin A plays a vital role in vision by being a component of rhodopsin, a light-sensitive molecule in the retina []. It also contributes to immune function, cell differentiation, and epithelial cell health [].

- Antioxidant Activity: Beta-carotene acts as an antioxidant by scavenging free radicals, which are unstable molecules that can damage cells []. This antioxidant property may help protect against chronic diseases associated with oxidative stress, such as cancer and heart disease [].

- Toxicity: Beta-carotene is generally considered safe for consumption at recommended dietary levels. However, excessive intake of beta-carotene supplements can lead to a condition called carotenodermia, which causes a yellowing of the skin but is usually harmless.

- Flammability: Beta-carotene is a fat-soluble compound and exhibits low flammability.

The mechanism of these reactions involves radical scavenging where beta-carotene donates hydrogen atoms to free radicals, thereby neutralizing them. This antioxidant activity helps in preventing lipid peroxidation and cellular damage .

Beta-Carotene exhibits significant biological activity primarily due to its antioxidant properties. It plays a crucial role in scavenging free radicals and protecting cells from oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Additionally, beta-carotene is converted into retinol (vitamin A) in the liver, contributing to vision and immune function . Some studies suggest that excessive intake may lead to pro-oxidant effects under certain conditions, highlighting the complexity of its biological roles .

Beta-Carotene can be synthesized both naturally and artificially. In nature, it is synthesized by plants through photosynthesis from simple precursors like geranylgeranyl pyrophosphate via a complex series of enzymatic reactions.

Artificial synthesis can be achieved through chemical processes or fermentation methods using microorganisms. One common synthetic pathway involves the condensation of isoprene units leading to the formation of carotenoids from simpler organic molecules .

Beta-Carotene has diverse applications across various fields:

- Nutritional Supplement: Used as a dietary supplement for its vitamin A activity.

- Food Industry: Employed as a natural food coloring agent due to its vibrant orange color.

- Cosmetics: Incorporated into skincare products for its antioxidant properties.

- Pharmaceuticals: Investigated for potential therapeutic effects against oxidative stress-related diseases .

Several compounds share structural similarities with beta-carotene, primarily other carotenoids. Here are some notable examples:

Beta-Carotene's unique properties arise from its specific structure that allows efficient absorption of light and radical scavenging abilities, distinguishing it from other carotenoids while contributing significantly to human health through its conversion to vitamin A and antioxidant functions.

The biosynthesis of beta-carotene begins with the formation of geranylgeranyl pyrophosphate, a crucial twenty-carbon isoprenoid precursor that serves as the foundation for all carotenoid synthesis [1]. Geranylgeranyl pyrophosphate synthase catalyzes the sequential condensation of farnesyl pyrophosphate with isopentenyl pyrophosphate through an ionization-condensation-elimination mechanism [1]. This enzymatic process involves the formation of a carbocation intermediate, followed by nucleophilic attack and subsequent elimination of pyrophosphate [2].

The crystal structure analysis of type-III geranylgeranyl pyrophosphate synthase reveals a homodimeric enzyme composed entirely of 15 alpha-helices arranged around a large central cavity [2]. The active site contains two DDXXD motifs coordinating one magnesium ion through aspartate residues and four water molecules [2]. Three large residues - tyrosine-107, phenylalanine-108, and histidine-139 - form a seal at the bottom of the elongated hydrophobic crevice, determining the final product chain length [2]. Site-directed mutagenesis studies demonstrate that tyrosine-107 plays the most critical role in chain length determination, with its mutation leading to predominantly C40 products instead of the normal C20 geranylgeranyl pyrophosphate [2].

The regulatory control of geranylgeranyl pyrophosphate synthesis involves feedback inhibition by the end product, with geranylgeranyl pyrophosphate binding to an additional regulatory site on the enzyme [1]. This mechanism ensures precise control of precursor availability for downstream carotenoid biosynthesis. In plant systems, the enzyme exhibits tissue-specific expression patterns, with higher activity observed during periods of active carotenoid accumulation [3].

Lycopene Cyclization: Enzymatic Regulation by Lycopene Beta-Cyclase and Lycopene Epsilon-Cyclase

The cyclization of lycopene represents a critical branch point in beta-carotene biosynthesis, controlled by two distinct enzymes: lycopene beta-cyclase and lycopene epsilon-cyclase [4] [5]. Lycopene beta-cyclase introduces beta-ionone rings at both ends of the linear lycopene molecule to produce beta-carotene, while lycopene epsilon-cyclase adds only one epsilon-ionone ring, forming delta-carotene [5] [4]. The combined action of both cyclases produces alpha-carotene, containing one beta and one epsilon ring [5].

Functional characterization reveals that lycopene beta-cyclase contains conserved beta-lycopene cyclase CAD regions and conserved region beta-LCY motifs essential for catalytic activity and membrane association [4]. The enzyme requires nicotinamide adenine dinucleotide phosphate as a cofactor and exhibits strict substrate specificity for lycopene with psi-end groups [6]. Heterologous expression studies in Escherichia coli demonstrate complete conversion of lycopene to beta-carotene, confirming the enzyme's high catalytic efficiency [4].

The regulatory mechanism governing lycopene epsilon-cyclase activity involves substrate competition and product inhibition [7] [8]. Unlike lycopene beta-cyclase, lycopene epsilon-cyclase cannot catalyze the introduction of a second epsilon ring, which explains why epsilon,epsilon-carotenoids are rare in nature [5]. Site-directed mutagenesis experiments identify critical amino acid residues regulating product specificity, with histidine-523 playing a crucial role in stabilizing the catalytic center [9]. The golden single nucleotide polymorphism replacement from histidine to leucine significantly alters enzyme activity and substrate preference [9].

Transcriptional regulation studies reveal that both cyclase genes respond to environmental stimuli, particularly light intensity [4]. Strong light treatment dramatically increases lycopene beta-cyclase expression, corresponding with elevated beta-carotene content [4]. Gene silencing experiments demonstrate that reduced lycopene beta-cyclase expression leads to lycopene accumulation and decreased beta-carotene synthesis, confirming its rate-limiting role in the beta-branch pathway [4].

Genetic Modifications for Enhanced Beta-Carotene Accumulation

Metabolic engineering approaches for enhanced beta-carotene production focus on multiple strategic interventions across different organisms and expression systems [10] [11] [12]. In Yarrowia lipolytica, the integration of beta-carotene synthesis modules from Xanthophyllomyces dendrorhous, combined with truncated 3-hydroxy-3-methylglutaryl-coenzyme A reductase overexpression, achieved 87 milligrams per liter beta-carotene production, representing an 85% increase over the baseline strain [10]. Multi-copy expression of key genes further enhanced production to 117.5 milligrams per liter, demonstrating a 240.6% improvement through metabolic flux optimization [10].

Combinatorial genetic transformation represents a revolutionary approach for multiplex-transgenic plant generation [13]. The simultaneous transfer of five carotenogenic genes controlled by different endosperm-specific promoters into white maize generated diverse transgenic populations with extraordinary beta-carotene levels [13]. This strategy identified rate-limiting steps and demonstrated substrate competition between beta-carotene hydroxylase and bacterial beta-carotene ketolase in sequential pathway steps [13].

Sorghum biofortification through phytoene synthase overexpression combined with homogentisate geranylgeranyltransferase co-expression achieved 12.3 micrograms per gram dry weight all-trans beta-carotene accumulation [11]. The co-expression strategy enhanced beta-carotene stability during seed storage by elevating vitamin E content, maintaining 20% of the estimated average requirement for vitamin A even after six months of storage [11]. This approach demonstrates how metabolic engineering can address both production and stability challenges simultaneously [11].

Codon adaptation strategies in microbial systems show remarkable success in beta-carotene enhancement [12] [14]. The construction of codon-adapted carRA and carB genes from Blakeslea trispora in Yarrowia lipolytica achieved 21.6 milligrams per gram dry cell weight beta-carotene content through metabolic balance optimization [12]. Saccharomyces cerevisiae engineering with site-specific codon optimization of crtI and crtYB genes resulted in approximately 200% improvement in beta-carotene production [14].

Compartmentalization in Chloroplasts and Chromoplasts

The compartmentalization of beta-carotene biosynthesis differs dramatically between chloroplasts and chromoplasts, reflecting their specialized functions and structural organizations [15] [16] [17]. Chloroplasts maintain well-developed thylakoid membrane systems optimized for photosynthesis, with carotenoid content typically ranging from 0.1 to 0.5 milligrams per gram dry weight [18]. The dominant carotenoids include lutein, beta-carotene, and violaxanthin, distributed between light-harvesting complexes and photoprotective systems [19].

Chromoplast differentiation involves extensive structural remodeling, including thylakoid membrane disintegration, chlorophyll loss, and massive plastoglobule proliferation [15] [16]. These specialized plastids achieve carotenoid concentrations of 1-20 milligrams per gram dry weight, representing a 10-40 fold increase over chloroplasts [18]. The complete beta-carotene biosynthesis pathway becomes recruited to chromoplast plastoglobules, with enzymes phytoene synthase, phytoene desaturase, zeta-carotene desaturase, and carotenoid isomerase enriched up to twelve-fold compared to chloroplast plastoglobules [15].

Proteome analysis reveals that carotenoid biosynthetic enzymes form distinct clusters within chromoplast plastoglobule proteomes [15]. STRING analysis demonstrates strong protein-protein interactions among pathway enzymes, suggesting formation of metabolic complexes for enhanced catalytic efficiency [15]. The chromoplast-specific carotenoid-associated protein appears essential for carotenoid sequestration and stabilization, with expression levels correlating directly with carotenoid accumulation capacity [16].

The conversion from chloroplasts to chromoplasts involves coordinated nuclear gene expression reprogramming and plastid morphological changes [20]. Synthetic induction of phytoene overproduction triggers this differentiation process by initially interfering with photosynthesis, creating a metabolic threshold switch that weakens chloroplast identity [20]. The subsequent conversion of phytoene to downstream carotenoids becomes required for complete chromoplast differentiation, involving concurrent enhancement of carotenoid storage capacity and biosynthetic enzyme activity [20].

Light-Dependent Regulation of Carotenoid Biosynthesis

Light serves as the primary environmental signal controlling beta-carotene biosynthesis through multiple photoreceptor systems and transcriptional regulatory networks [21] [22] [23]. Phytoene synthase expression, encoding the first committed step in carotenoid biosynthesis, exhibits strong light-dependent upregulation mediated by phytochrome photoreceptors [21]. Both light-labile phytochrome A and light-stable phytochromes participate in this regulation, with phytochrome A specifically mediating far-red light responses and other light-stable phytochromes controlling red light responses [21].

The molecular mechanism involves antagonistic regulation by Phytochrome-Interacting Factors and ELONGATED HYPOCOTYL 5 transcription factors [24]. Phytochrome-Interacting Factors accumulate in darkness and directly repress carotenogenic gene expression by binding to G-box motifs in promoters [24]. Light exposure triggers Phytochrome-Interacting Factor degradation and ELONGATED HYPOCOTYL 5 accumulation, collectively boosting carotenoid production while promoting chloroplast differentiation [24]. This repression-activation system functions during daily light-dark cycles and shade avoidance responses [24].

Cryptochrome photoreceptors contribute additional layers of regulation, particularly for blue light responses [22]. Cryptochrome 1 exhibits light-dependent nuclear localization, while cryptochrome 2 overexpression causes repression of lycopene cyclase genes, resulting in altered carotenoid composition [22]. The integration of multiple photoreceptor signals enables fine-tuning of carotenoid biosynthesis in response to light quality, intensity, and duration [25].

Circadian regulation coordinates carotenoid biosynthesis with daily environmental cycles [24]. Clock gene interactions modulate phytoene synthase and lycopene beta-cyclase expression patterns, ensuring temporal synchronization of biosynthetic activities [24]. Temperature interactions with light signals provide additional regulatory complexity, allowing plants to adjust carotenoid metabolism according to environmental stress conditions [24].

The shade avoidance response demonstrates sophisticated regulation during plant competition [23] [24]. When sunlight passes through neighboring vegetation, creating shade conditions, Phytochrome-Interacting Factors accumulate and downregulate carotenoid pathway genes [24]. This metabolic adjustment prepares plants for potential shading while conserving resources for growth responses [24]. In tomato fruit, a self-shading effect within green tissue maintains high Phytochrome-Interacting Factor levels, preventing premature carotenoid accumulation until chlorophyll degradation during ripening attenuates this effect [23].

Table 1: Key Enzymes in Beta-Carotene Biosynthetic Pathway

| Enzyme | Abbreviated Name | Substrate | Product | Cofactor Requirements | Cellular Location |

|---|---|---|---|---|---|

| Geranylgeranyl pyrophosphate synthase | GGPPS | Farnesyl pyrophosphate + Isopentenyl pyrophosphate | Geranylgeranyl pyrophosphate | Mg2+ | Plastid envelope |

| Phytoene synthase | PSY | Geranylgeranyl pyrophosphate (2 molecules) | Phytoene | Mn2+, Galactolipid | Plastid envelope/stroma |

| Phytoene desaturase | PDS | Phytoene | Zeta-carotene | Plastoquinone, FAD | Plastid envelope |

| Zeta-carotene desaturase | ZDS | Zeta-carotene | Lycopene | Plastoquinone, FAD | Plastid envelope |

| Carotenoid isomerase | CRTISO | Tetra-cis-lycopene | All-trans-lycopene | Heme | Plastid envelope |

| Lycopene beta-cyclase | LCYB | Lycopene | Beta-carotene | NADPH | Plastid envelope |

| Lycopene epsilon-cyclase | LCYE | Lycopene | Delta-carotene | NADPH | Plastid envelope |

Table 2: Genetic Modifications for Enhanced Beta-Carotene Accumulation

| Target Gene/Pathway | Organism/System | Modification Strategy | Beta-Carotene Increase | Key Advantages |

|---|---|---|---|---|

| Phytoene synthase overexpression | Tomato, Maize, Rice | Endosperm-specific promoters, codon optimization | 10-25 fold increase | High tissue specificity, stable expression |

| Truncated HMG-CoA reductase | Yarrowia lipolytica, Saccharomyces cerevisiae | Expression of bacterial/plant enzymes | 200% improvement | Enhanced precursor supply |

| Multiple gene stacking | Maize, Sorghum | Combinatorial transformation with 5 genes | Up to 50-fold increase | Pathway completion, metabolic balance |

| Lycopene beta-cyclase enhancement | Wheat, Carrot | Gene silencing and overexpression | 2-6 fold increase | Controlled cyclization efficiency |

| Orange gene expression | Potato, Melon | Chromoplast differentiation enhancement | 5-15 fold increase | Enhanced storage capacity |

| Carotenoid storage proteins | Tomato, Pepper | Plastoglobulin expression | 3-8 fold increase | Improved stability, sequestration |

| Metabolic flux optimization | Various microorganisms | Pathway balancing, intermediate reduction | 10-20 fold increase | Minimized intermediate accumulation |

Table 3: Compartmentalization Differences in Carotenoid Biosynthesis

| Feature | Chloroplasts | Chromoplasts |

|---|---|---|

| Primary function | Photosynthesis, photoprotection | Carotenoid synthesis and storage |

| Thylakoid membranes | Well-developed, organized | Disintegrated or reduced |

| Plastoglobules | Small, few in number | Large, numerous |

| Carotenoid content | 0.1-0.5 mg/g dry weight | 1-20 mg/g dry weight |

| Dominant carotenoids | Lutein, beta-carotene, violaxanthin | Lycopene, beta-carotene, capsanthin |

| Storage capacity | Limited by thylakoid constraints | High capacity via plastoglobules |

| Enzyme enrichment | Balanced enzyme distribution | Carotenogenic enzyme enrichment up to 12-fold |

| Structural organization | Grana-stroma organization | Plastoglobule-rich structure |

| Metabolic focus | Light harvesting, carbon fixation | Carotenoid accumulation, pigmentation |

Table 4: Light-Dependent Regulation of Carotenoid Biosynthesis

| Regulatory Factor | Mechanism | Target Genes | Physiological Effect | Molecular Mechanism |

|---|---|---|---|---|

| Phytochrome-Interacting Factors | Transcriptional repression in darkness | PSY1, PDS, carotenogenic genes | Reduced carotenoid synthesis in darkness | Direct promoter binding, protein degradation |

| ELONGATED HYPOCOTYL 5 | Transcriptional activation in light | PSY1, carotenoid biosynthesis genes | Enhanced carotenogenesis in light | G-box element activation |

| Cryptochrome photoreceptors | Blue light-mediated regulation | Lycopene cyclase genes | Modulated carotenoid composition | Nuclear translocation, gene activation |

| Light quality effects | Red/far-red light perception | PSY1, pathway genes | Optimized photosynthetic pigments | Phytochrome state changes |

| Circadian regulation | Daily oscillation control | PSY1, LCYB expression | Temporal coordination of synthesis | Clock gene interaction |

| Shade avoidance response | Neighbor detection response | Carotenoid pathway downregulation | Metabolic adjustment to competition | Protein accumulation changes |

| Temperature interaction | Light-temperature integration | PSY1, metabolic genes | Stress response integration | Multifactorial signaling integration |

Purity

Physical Description

Red, brownish-red or purple-violet crystals or crystalline powder (colour varies according to extraction solvent used and conditions of crystallisation)

Deep purple or red solid; [Merck Index]

Solid

Color/Form

Red, rhombic, almost square leaflets from petroleum ether; dil soln are yellow

CRYSTALLINE FORM APPEARS DEEP ORANGE OR COPPER-COLORED

Red-brown hexagonal prisms from benzene and methanol

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

654.00 to 657.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Density

LogP

log Kow = 17.62 (est)

Appearance

Melting Point

183 °C (evacuated tube)

183 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 287 of 339 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 52 of 339 companies with hazard statement code(s):;

H315 (46.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (46.15%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

THERAPY WITH ORAL BETA-CAROTENE IN PATIENT WITH POLYMORPHOUS LIGHT ERUPTION; COMPLETE REMISSION OCCURRED IN 32% (6/19) TREATED WITH BETA-CAROTENE.

MEDICATION (VET): VITAMIN A PRECURSOR FOR ALL SPECIES EXCEPT CATS.

The effects of chronic oral administration of beta-carotene, a carotenoid partially metabolized to retinol, on plasma lipid concentrations have not been well studied; therefore, 61 subjects were studied over 12 mo while they were enrolled in a skin cancer prevention study in which patients were randomly assigned to receive either placebo (n = 30) or 50 mg beta-carotene/day orally (n = 31). At study entry and 1 yr later, fasting blood samples were obtained for measurement of triglycerides, total cholesterol, high density lipoprotein cholesterol, retinol, and beta-carotene. Retinol concentrations changed minimally in both groups; beta-carotene concentration increased an average of 12.1 + or - 47 nmol/L in the placebo group and 4279 + or - 657 nmol/l in the active treatment group. Both groups experienced similar small increases in triglyceride and total cholesterol concentrations and small decreases in high density lipoprotein cholesterol. Daily oral administration of 50 mg beta-carotene/day did not affect plasma lipid concentrations.

For more Therapeutic Uses (Complete) data for BETA-CAROTENE (10 total), please visit the HSDB record page.

Pharmacology

Beta-Carotene is a naturally-occurring retinol (vitamin A) precursor obtained from certain fruits and vegetables with potential antineoplastic and chemopreventive activities. As an anti-oxidant, beta carotene inhibits free-radical damage to DNA. This agent also induces cell differentiation and apoptosis of some tumor cell types, particularly in early stages of tumorigenesis, and enhances immune system activity by stimulating the release of natural killer cells, lymphocytes, and monocytes. (NCI04)

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11C - Vitamin a and d, incl. combinations of the two

A11CA - Vitamin a, plain

A11CA02 - Betacarotene

D - Dermatologicals

D02 - Emollients and protectives

D02B - Protectives against uv-radiation

D02BB - Protectives against uv-radiation for systemic use

D02BB01 - Betacarotene

Mechanism of Action

IN HEMATOPORPHYRIN PHOTOSENSITIZED MICE BETA-CAROTENE SHOWED PHOTOPROTECTION WAS DUE TO FREE RADICAL SCAVENGING OR SINGLET O QUENCHING BUT ALSO A POSSIBLE ROLE OF 400 NM LIGHT ABSORPTION, A PROPERTY OF BETA-CAROTENE.

Beta carotene protects patients with erythropoietic protoporphyria against severe photosensitivity reactions (burning sensation, edema, erythema, pruritus, and/or cutaneous lesions). The drug has no effect on the basic biochemical abnormality of erythropoietic protoporphyria (eg, erythrocyte, plasma, and stool concentrations of protoporphyrins are not altered by the drug). The precise mechanism by which the drug exerts photoprotection has not been established. There is some evidence that photosensitizers may act through the formation of singlet excited oxygen and/or free radicals. Since in vitro studies indicate that beta carotene can quench free radicals and singlet excited oxygen, this may be the mechanism by which the drug acts. It is unlikely that beta carotene acts simply as a filter for the wavelengths of light that induce phototoxic effects.

beta-Carotene inhibits UV-B carcinogenesis. beta-Carotene is an excellent quencher of singlet oxygen, and can quench free radicals. beta-Carotene has been shown to quench singlet oxygen/free radical reactions in the skin of porphyric mice, and has been found to quench excited species formed on irradiation of mouse skin by UV-B.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The unabsorbed carotene is excreted in feces. It is also excreted in feces and urine as metabolites. The consumption of dietary fiber can increase the fecal excretion of fats and other fat-soluble compounds such as beta-carotene.

No pharmacokinetic studies have been performed regarding the volume of distribution of beta-carotene.

The clearance rate of beta-carotene administered orally is 0.68 nmol/L each hour.

Carotenoids are absorbed and transported via lymphatics to the liver. They circulate in association with lipoproteins, and are found in liver, adrenal, testes, and adipose tissue, and can be converted to vitamin A in numerous tissues, including the liver. Some beta carotene is absorbed as such and circulates in association with lipoproteins; it apparently partitions into body lipids and can be converted to vitamin A in numerous tissues, including the liver.

Absorption of beta-carotene depends on the presence of dietary fat and bile in the intestinal tract.

Unchanged beta-carotene is found in various tissues, primarily fat tissues, adrenal glands, and ovaries. Small concentrations are found in the liver.

Only about one-third of beta-carotene or other carotenoids is absorbed by human beings. The absorption of carotenoids takes place in a relatively nonspecific fashion and depends upon the presence of bile and absorbable fat in the intestinal tract; it is greatly decreased by steatorrhea, chronic diarrhea, and very-low-fat diets.

For more Absorption, Distribution and Excretion (Complete) data for BETA-CAROTENE (9 total), please visit the HSDB record page.

Metabolism Metabolites

A portion of the beta-carotene is converted to retinol in the wall of the small intestine, principally by its initial cleavage at the 15,15' double bond to form two molecules of retinal. Some of the retinal is further oxidized to retinoic acid; only one-half is reduced to retinol, which is then esterified and transported in the lymph. ...

Approximately 20 to 60% of beta-carotene is metabolized to retinaldehyde and then converted to retinol, primarily in the intestinal wall. A small amount of beta-carotene is converted to vitamin A in the liver. The proportion of beta-carotene converted to vitamin A diminishes inversely to the intake of beta-carotene, as long as the dosages are higher than one to two times the daily requirements. High doses of beta-carotene do not lead to abnormally high serum concentrations of vitamin A.

Beta carotene may be converted to 2 molecules of retinal by cleavage at the 15-15' double bond in the center of the molecule. Most of the retinal is reduced to retinol which is then conjugated with glucuronic acid and excreted in urine and feces. Some retinal may be further oxidized to retinoic acid which can be decarboxylated and further metabolized, secreted into bile, and excreted in feces as the glucuronide.

Two pathways have been suggested for the conversion of carotenoids to vitamin A in mammals, central cleavage and excentric cleavage. An enzyme, beta-carotenoid-15,15'-dioxygenase, has been partly purified from the intestines of several species and has been identified in several other organs and species. The enzyme, which converts beta-carotene into two molecules of retinal in good yield, requires molecular oxygen and is inhibited by sulfhydryl binding reagents and iron binding reagents. Most provitamin A carotenoids, including the beta-apo-carotenals, are cleaved to retinal by this enzyme. Its maximal activity in the rabbit is approximately 200 times that required to meet nutritional needs but is less than 50% of that expected to produce signs of vitamin A toxicity. Excentric cleavage unquestionably occurs in plants and some microorganisms and might occur in mammals. Thus far, however, carotenoid dioxygenase with excentric bond specificity has been identified in mammals, the yield of beta-apo-carotenals from beta-carotene in vivo and in vitro is very low, and beta-apo-carotenals are formed nonbiologically from beta-carotene.

The carotenes are not converted to retinol very rapidly, so that overdoses of the carotenes do not cause vitamin A toxicity. /Carotenes/

Associated Chemicals

Gamma-carotene;472-93-5

Drug Warnings

Beta carotene is well tolerated. Carotenodermia is usually the only adverse effect. Patients should be forewarned that carotenodermia will develop after 2-6 weeks of therapy, usually first noticed as yellowness of the palms of the hands or soles of the feet and to a lesser extent of the face. Some patients may experience loose stools during beta carotene therapy, but this is sporadic and may not require discontinuance of therapy. Ecchymoses and arthralgia have been reported rarely

Beta carotene should be used with caution in patients with impaired renal or hepatic function because safe use of the drug in the presence of these conditions has not been established. Although abnormally high blood concentrations of vitamin A do not occur during beta carotene therapy, patients receiving beta carotene should be advised against taking supplementary vitamin A because beta carotene will fulfill normal vitamin A requirements. Patients should be cautioned that large quantities of green or yellow vegetables or their juices or extracts are not suitable substitutes for crystalline beta carotene because consumption of excessive quantities of these vegetables may cause adverse effects such as leukopenia or menstrual disorders. Patients should be warned that the protective effect of beta carotene is not total and that they may still develop considerable burning and edema after sufficient exposure to sunlight. Each patient must establish his own time limit of exposure.

There are no adequate and controlled studies to date in humans. Beta carotene should be used during pregnancy only when the potential benefits justify the possible risks to the fetus. The effect of beta carotene on fertility in humans is not known.

For more Drug Warnings (Complete) data for BETA-CAROTENE (11 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Food Additives -> COLOUR; -> JECFA Functional Classes

Cosmetics -> Skin conditioning; Cosmetic colorant

Methods of Manufacturing

General Manufacturing Information

MOST IMPORTANT OF PROVITAMINS A. WIDELY DISTRIBUTED IN PLANT & ANIMAL KINGDOM. IN PLANTS IT OCCURS ALMOST ALWAYS TOGETHER WITH CHLOROPHYLL. ... COMMERCIAL CRYSTALLINE BETA-CAROTENE HAS A VIT A ACTIVITY OF 1.67 MILLION USP UNITS/G. THE IU OF 0.6 UG BETA-CAROTENE IS ALMOST EXACTLY EQUIV TO 0.3 UG VIT A.

ONE IU OF VITMIN A IS SPECIFIC BIOLOGICAL ACTIVITY OF 0.3 UG OF ALL-TRANS-RETINOL OR 0.6 UG OF BETA-CAROTENE. BECAUSE OF RELATIVELY INEFFICIENT DIETARY UTILIZATION OF BETA-CAROTENE COMPARED WITH RETINOL, NOMENCLATURE IS IN THE TERMS OF RETINOL EQUIVALENTS, WHICH REPRESENTS 1 UG OF ALL-TRANS-RETINOL, 6 UG OF DIETARY BETA-CAROTENE, OR 12 UG OF OTHER PROVITAMIN A CAROTENOIDS.

... CONSISTS OF 3 ISOMERS, APPROX 15% ALPHA, 85% BETA, & 0.1% GAMMA. /CAROTENE/

THEORETICALLY ONE MOLECULE OF BETA-CAROTENE SHOULD YIELD TWO MOLECULES OF VIT A1; HOWEVER, AVAILABILITY OF CAROTENE IN FOODS AS SOURCES OF VIT A FOR HUMANS IS LOW & EXTREMELY VARIABLE. ... UTILIZATION EFFICIENCY OF CAROTENE IS GENERALLY CONSIDERED TO BE 1/6 FOR HUMANS ... .

For more General Manufacturing Information (Complete) data for BETA-CAROTENE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 941.15; Procedure: spectrophotometric method; Analyte: carotene; Matrix: fresh plant materials and silages; Detection Limit: not provided.

Determination of alpha- and beta-carotene in some raw fruits and vegetables by HPLC.

Analyte: beta-carotene; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 450 nm; limit of detection: 10 ng/mL

For more Analytic Laboratory Methods (Complete) data for BETA-CAROTENE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of retinol, alpha-tocopherol, and beta-carotene in serum by liquid chromatography.

Storage Conditions

Interactions

Weanling male Sprague-Dawley rats were pair-fed beta-carotene (56.5 mg/L of diet) for 8 weeks, with and without ethanol. As expected, ethanol increased CYP2E1 (measured by Western blots) from 67 + or - 8 to 317 + or - 27 densitometric units (p < 0.001). Furthermore, beta-carotene potentiated the ethanol induction to 442 + or - 38 densitometric units (p < 0.01) with a significant interaction (p = 0.012). The rise was confirmed by a corresponding increase in the hydroxylation of p-nitrophenol, a specific substrate for CYP2E1, and by the inhibition with diethyl dithiocarbamate (50 microM). Beta-carotene alone also significantly induced CYP4A1 protein (328 + or - 49 vs. 158 + or - 17 densitometric units, p < 0.05). The corresponding CYP4A1 mRNA (measured by Northern blots) was also increased (p < 0.05) and there was a significant interaction of the two treatments (p = 0.015). The combination of ethanol and beta-carotene had no significant effect on either total cytochrome P-450 or CYP1A1/2, CYP2B, CYP3A, and CYP4A2/3 contents. Beta-carotene potentiates the CYP2E1 induction by ethanol in rat liver and also increases CYP4A1, which may, at least in part, explain the associated hepatotoxicity.

AFLATOXIN B1 (4 MG/KG/DAY, ORALLY) ADMIN TO RATS FOR 26 DAYS INHIBITED THE FORMATION OF VITAMIN A FROM BETA-CAROTENE IN THE INTESTINAL MUCOSA.

SULFITE-MEDIATED BETA-CAROTENE DESTRUCTION WAS INVESTIGATED; IT WAS INHIBITED BY ALPHA-TOCOPHEROL, 1,2-DIHYDROXYBENZENE-3,5-DISULFONIC ACID & BUTYLATED HYDROXYTOLUENE

For more Interactions (Complete) data for BETA-CAROTENE (25 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Matos A, Gonçalves VMDS, Souza G, Cruz SPD, Cruz S, Ramalho A. Vitamin A nutritional status in patients with coronary artery disease and its correlation with the severity of the disease. Nutr Hosp. 2018 Oct 8;35(5):1215-1220. doi: 10.20960/nh.1804. PubMed PMID: 30307307.

3: Paes-Silva RP, Tomiya MTO, Maio R, De Castro CMMB, Arruda IKG, Diniz ADS. Prevalence and factors associated with fat-soluble vitamin deficiency in adolescents. Nutr Hosp. 2018 Oct 5;35(5):1153-1162. doi: 10.20960/nh.1785. PubMed PMID: 30307300.

4: Cordeiro A, Bento C, Matos AC, Ramalho A. Vitamin A deficiency is associated with body mass index and body adiposity in women with recommended intake of vitamin A. Nutr Hosp. 2018 Oct 5;35(5):1072-1078. doi: 10.20960/nh.1630. PubMed PMID: 30307289.

5: Maoka T. New Acetylenic Carotenoid 6'-Epimonadoxanthin from the Rosary Goby Gymnogobius castaneus. J Oleo Sci. 2018;67(10):1259-1263. doi: 10.5650/jos.ess18153. PubMed PMID: 30305558.

6: Prathiba S, Jayaraman G. Evaluation of the anti-oxidant property and cytotoxic potential of the metabolites extracted from the bacterial isolates from mangrove Forest and saltern regions of South India. Prep Biochem Biotechnol. 2018 Oct 10:1-9. doi: 10.1080/10826068.2018.1508038. [Epub ahead of print] PubMed PMID: 30303456.

7: Silva TR, Canela-Garayoa R, Eras J, Rodrigues MVN, Dos Santos FN, Eberlin MN, Neri-Numa IA, Pastore GM, Tavares RSN, Debonsi HM, Cordeiro LRG, Rosa LH, Oliveira VM. Pigments in an iridescent bacterium, Cellulophaga fucicola, isolated from Antarctica. Antonie Van Leeuwenhoek. 2018 Oct 9. doi: 10.1007/s10482-018-1179-5. [Epub ahead of print] PubMed PMID: 30302647.

8: Vollmer DL, West VA, Lephart ED. Enhancing Skin Health: By Oral Administration of Natural Compounds and Minerals with Implications to the Dermal Microbiome. Int J Mol Sci. 2018 Oct 7;19(10). pii: E3059. doi: 10.3390/ijms19103059. Review. PubMed PMID: 30301271.

9: Acar A, Yalçin E, Çavuşoğlu K. Protective Effects of β-Carotene Against Ammonium Sulfate Toxicity: Biochemical and Histopathological Approach in Mice Model. J Med Food. 2018 Oct 6. doi: 10.1089/jmf.2017.4164. [Epub ahead of print] PubMed PMID: 30300052.

10: Zhu Q, Zeng D, Yu S, Cui C, Li J, Li H, Chen J, Zhang R, Zhao X, Chen L, Liu YG. From Golden Rice to aSTARice: bioengineering astaxanthin biosynthesis in rice endosperm. Mol Plant. 2018 Oct 5. pii: S1674-2052(18)30302-2. doi: 10.1016/j.molp.2018.09.007. [Epub ahead of print] PubMed PMID: 30296601.

11: Xu Y, Qian L, Yang J, Han RM, Zhang JP, Skibsted LH. Kaempferol Binding to zinc(II). Efficient Radical Scavenging through Increased Phenol Acidity. J Phys Chem B. 2018 Oct 8. doi: 10.1021/acs.jpcb.8b08284. [Epub ahead of print] PubMed PMID: 30295482.

12: Fassier P, Egnell M, Pouchieu C, Vasson MP, Cohen P, Galan P, Kesse-Guyot E, Latino-Martel P, Hercberg S, Deschasaux M, Touvier M. Quantitative assessment of dietary supplement intake in 77,000 French adults: impact on nutritional intake inadequacy and excessive intake. Eur J Nutr. 2018 Oct 6. doi: 10.1007/s00394-018-1815-x. [Epub ahead of print] PubMed PMID: 30293178.

13: Cheurfa M, Abdallah HH, Allem R, Noui A, Picot-Allain CMN, Mahomoodally F. Hypocholesterolaemic and antioxidant properties of Olea europaea L. leaves from Chlef province, Algeria using in vitro, in vivo and in silico approaches. Food Chem Toxicol. 2018 Oct 4. pii: S0278-6915(18)30725-7. doi: 10.1016/j.fct.2018.10.002. [Epub ahead of print] PubMed PMID: 30292622.

14: Psaltopoulou T, Ntanasis-Stathopoulos I, Tsilimigras DI, Tzanninis IG, Gavriatopoulou M, Sergentanis TN. Micronutrient Intake and Risk of Hematological Malignancies in Adults: A Systematic Review and Meta-analysis of Cohort Studies. Nutr Cancer. 2018 Oct 5:1-19. doi: 10.1080/01635581.2018.1490444. [Epub ahead of print] PubMed PMID: 30288994.

15: Bationo JF, Zeba AN, Abbeddou S, Coulibaly ND, Sombier OO, Sheftel J, Bassole IHN, Barro N, Ouedraogo JB, Tanumihardjo SA. Serum Carotenoids Reveal Poor Fruit and Vegetable Intake among Schoolchildren in Burkina Faso. Nutrients. 2018 Oct 4;10(10). pii: E1422. doi: 10.3390/nu10101422. PubMed PMID: 30287727.

16: Antonacci A, Lambreva MD, Margonelli A, Sobolev AP, Pastorelli S, Bertalan I, Johanningmeier U, Sobolev V, Samish I, Edelman M, Havurinne V, Tyystjärvi E, Giardi MT, Mattoo AK, Rea G. Photosystem-II D1 protein mutants of Chlamydomonas reinhardtii in relation to metabolic rewiring and remodelling of H-bond network at Q(B) site. Sci Rep. 2018 Oct 3;8(1):14745. doi: 10.1038/s41598-018-33146-y. PubMed PMID: 30283151; PubMed Central PMCID: PMC6170454.

17: Gong G, Wu S, Wu X. Influences of light intensity and β-carotene on polycyclic aromatic hydrocarbons and aldehydes in vegetable oil: a case study using palm oil. J Agric Food Chem. 2018 Oct 3. doi: 10.1021/acs.jafc.8b04096. [Epub ahead of print] PubMed PMID: 30280896.

18: Burak C, Wolffram S, Zur B, Langguth P, Fimmers R, Alteheld B, Stehle P, Egert S. Effect of alpha-linolenic acid in combination with the flavonol quercetin on markers of cardiovascular disease risk in healthy, non-obese adults: A randomized, double-blinded placebo-controlled crossover trial. Nutrition. 2018 Jul 12;58:47-56. doi: 10.1016/j.nut.2018.06.012. [Epub ahead of print] PubMed PMID: 30278429.

19: Desmarchelier C, Landrier JF, Borel P. Genetic factors involved in the bioavailability of tomato carotenoids. Curr Opin Clin Nutr Metab Care. 2018 Nov;21(6):489-497. doi: 10.1097/MCO.0000000000000515. PubMed PMID: 30277929.

20: Marcinčák S, Klempová T, Bartkovský M, Marcinčáková D, Zdolec N, Popelka P, Mačanga J, Čertík M. Effect of Fungal Solid-State Fermented Product in Broiler Chicken Nutrition on Quality and Safety of Produced Breast Meat. Biomed Res Int. 2018 Sep 10;2018:2609548. doi: 10.1155/2018/2609548. eCollection 2018. PubMed PMID: 30276201; PubMed Central PMCID: PMC6151372.